

ATTO 565 Maleimide: A Comprehensive Technical Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *ATTO 565 maleimide*

Cat. No.: *B12376779*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **ATTO 565 maleimide**, a fluorescent probe belonging to the rhodamine family of dyes. Renowned for its exceptional photophysical properties, ATTO 565 is a powerful tool for elucidating complex biological processes. This document details its spectral characteristics, provides meticulous experimental protocols for its use in labeling, and presents visualizations of its application in studying protein localization relevant to cellular signaling.

Core Properties of ATTO 565 Maleimide

ATTO 565 maleimide is characterized by its strong absorption of light, high fluorescence quantum yield, and excellent thermal and photostability.^{[1][2][3]} These features make it an ideal candidate for a wide range of fluorescence-based applications, including high-resolution microscopy techniques such as PALM, dSTORM, and STED, as well as flow cytometry (FACS) and fluorescence in-situ hybridization (FISH).^[1] The dye is moderately hydrophilic and, once coupled to a substrate, carries a net electrical charge of -1.^[1]

The maleimide functional group enables the specific labeling of thiol (-SH) groups, which are present in the cysteine residues of proteins.^{[1][2]} This reaction is highly selective at a pH range of 7.0-7.5, where the thiol groups are sufficiently nucleophilic to react almost exclusively with

the maleimide, while other potential reactive groups like amines remain largely protonated and unreactive.[\[1\]](#)

Quantitative Data Summary

The key photophysical and chemical properties of **ATTO 565 maleimide** are summarized in the table below, providing a quick reference for experimental design and data analysis.

Property	Value	Reference
Maximum Excitation (λ_{abs})	563 - 564 nm	[1] [3]
Maximum Emission (λ_{fl})	590 - 592 nm	[1] [3]
Molar Absorptivity (ϵ_{max})	1.2 x 105 M ⁻¹ cm ⁻¹	[1] [4]
Fluorescence Quantum Yield (η_{fl})	90%	[1] [4]
Fluorescence Lifetime (t_{fl})	4.0 ns	[1]
Molecular Weight	733.16 g/mol	
Correction Factor (CF260)	0.27	[1]
Correction Factor (CF280)	0.12	[1]

Experimental Protocols

The following sections provide detailed methodologies for the preparation of reagents and the labeling of proteins with **ATTO 565 maleimide**.

Reagent Preparation

1. Buffer Preparation (Phosphate-Buffered Saline - PBS, pH 7.4):

- Dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄·2H₂O, and 0.24 g of KH₂PO₄ in 1 liter of distilled water.
- Adjust the pH to 7.4 if necessary.

2. ATTO 565 Maleimide Stock Solution:

- Immediately prior to use, dissolve 1.0 mg of **ATTO 565 maleimide** in 50 – 200 µl of anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Note: It is crucial to protect the stock solution from light and moisture. For storage, keep at -20°C. Due to potential hydrolysis of the maleimide group, freshly prepared solutions are always recommended.

Protein Labeling Protocol

This protocol outlines the general procedure for labeling proteins with **ATTO 565 maleimide**.

1. Protein Preparation:

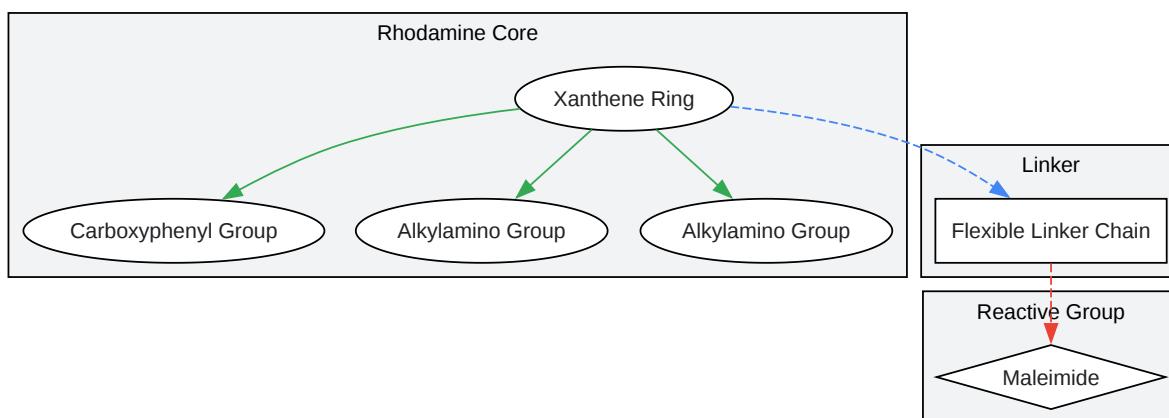
- Dissolve the protein to be labeled in a suitable buffer at a concentration of 50–100 µM. Recommended buffers include 10–100 mM phosphate, Tris, or HEPES at a pH of 7.0–7.5.[1]
- If the protein contains disulfide bonds that need to be reduced to expose free thiol groups, treat the protein with a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
 - If DTT is used, it must be removed by dialysis before adding the reactive dye.[1] TCEP does not require removal.[1]

2. Labeling Reaction:

- Add a 10–20 molar excess of the freshly prepared **ATTO 565 maleimide** stock solution to the protein solution.[1] Add the dye dropwise while gently stirring the protein solution.
- Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[1] The reaction should be carried out in the dark to prevent photobleaching of the dye.[1]

3. Quenching the Reaction (Optional):

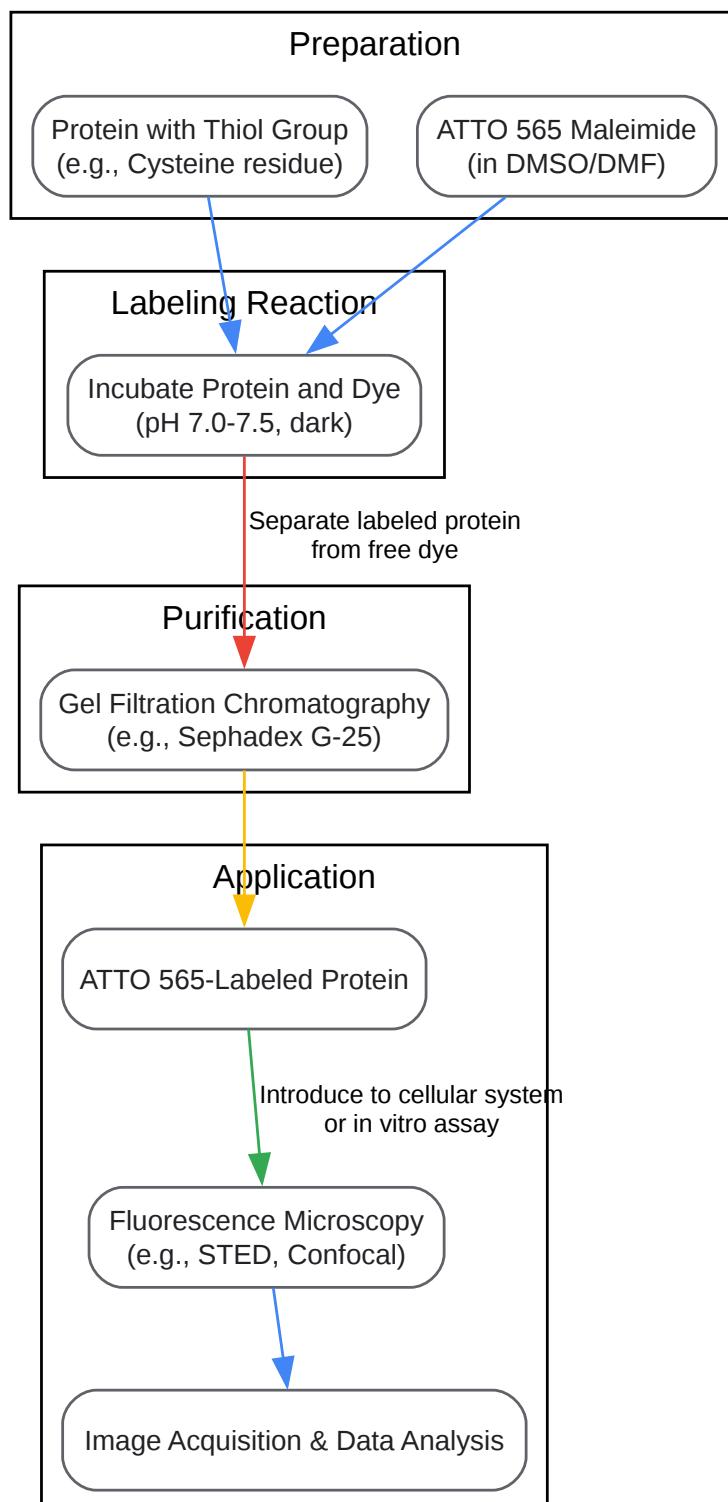
- To consume any excess maleimide reagent, a low molecular weight thiol such as glutathione or mercaptoethanol can be added to the reaction mixture after the desired labeling time.[1]


4. Purification of the Labeled Protein:

- Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25).
- Pre-equilibrate the column with PBS buffer (pH 7.4).
- Elute the conjugate with the same buffer. The first colored band to elute is the ATTO 565-labeled protein.

Visualizations

The following diagrams, created using the DOT language, illustrate the structure of **ATTO 565 maleimide** and a typical experimental workflow for its use in visualizing protein localization.


Chemical Structure of ATTO 565 Maleimide

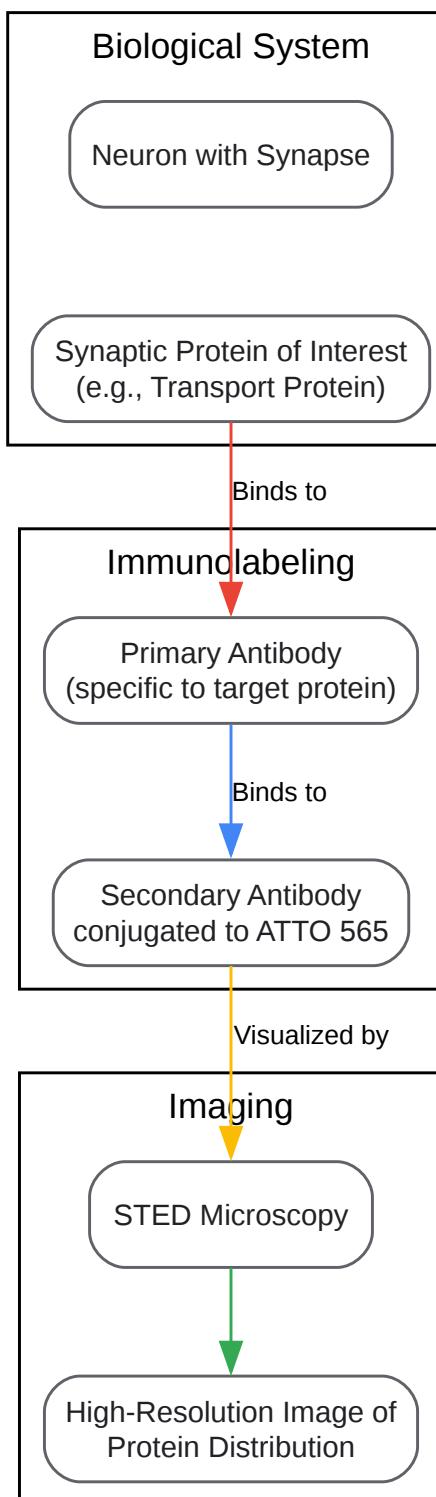

[Click to download full resolution via product page](#)

Figure 1. Simplified diagram of **ATTO 565 maleimide** structure.

Protein Labeling and Imaging Workflow

Visualization of a Synaptic Protein with ATTO 565

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- To cite this document: BenchChem. [ATTO 565 Maleimide: A Comprehensive Technical Guide for Advanced Fluorescence Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376779#atto-565-maleimide-absorption-and-emission-spectra]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com